molecular formula C19H15ClN2O5 B11442908 (2Z)-2-[(acetyloxy)imino]-N-(5-chloro-2-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(acetyloxy)imino]-N-(5-chloro-2-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11442908
M. Wt: 386.8 g/mol
InChI Key: WGDZYCSDDKQNQG-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with a chromene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:

Mechanism of Action

The mechanism by which [(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyphenyl isocyanate: A precursor in the synthesis of the compound.

    Chromene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of a chromene core with a carbamoyl group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

[(Z)-[3-[(5-chloro-2-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino] acetate

InChI

InChI=1S/C19H15ClN2O5/c1-11(23)27-22-19-14(9-12-5-3-4-6-16(12)26-19)18(24)21-15-10-13(20)7-8-17(15)25-2/h3-10H,1-2H3,(H,21,24)/b22-19-

InChI Key

WGDZYCSDDKQNQG-QOCHGBHMSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.